7-Methyltridecane
Overview
Description
7-Methyltridecane is a branched alkane with the molecular formula C14H30. It is a hydrocarbon consisting of a tridecane backbone with a methyl group attached to the seventh carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons known for their stability and non-reactivity under standard conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyltridecane can be achieved through various methods, including:
Alkylation of Alkanes: One common method involves the alkylation of tridecane with a methylating agent in the presence of a catalyst. This process typically requires high temperatures and pressures to facilitate the reaction.
Hydroformylation: Another method involves the hydroformylation of 1-dodecene followed by hydrogenation.
Industrial Production Methods: Industrial production of this compound often involves the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification processes. The use of zeolite catalysts in the cracking process helps in achieving higher yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 7-Methyltridecane, like other alkanes, primarily undergoes reactions such as:
Oxidation: Under controlled conditions, this compound can be oxidized to form alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
Halogenation: This compound can undergo halogenation reactions, where halogens such as chlorine or bromine are introduced, typically in the presence of ultraviolet light or a radical initiator.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and oxygen in the presence of a catalyst.
Halogenation: Chlorine or bromine in the presence of ultraviolet light or radical initiators.
Cracking: High temperatures and zeolite catalysts.
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Halogenation: Alkyl halides.
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
7-Methyltridecane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studies have explored its role as a pheromone or signaling molecule in certain insect species.
Medicine: Research is ongoing to investigate its potential as a biomarker for certain diseases.
Industry: It is used in the formulation of lubricants, solvents, and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 7-Methyltridecane in biological systems is not fully understood. it is believed to interact with specific receptors or enzymes, influencing various biochemical pathways. In insects, it may act as a pheromone by binding to olfactory receptors, triggering behavioral responses .
Comparison with Similar Compounds
Tridecane: A straight-chain alkane with similar physical properties but lacks the methyl branching.
2-Methylundecane: Another branched alkane with a methyl group on the second carbon.
Tetradecane: A straight-chain alkane with one additional carbon atom compared to 7-Methyltridecane.
Uniqueness: this compound is unique due to its specific branching, which can influence its physical properties, reactivity, and interactions in biological systems. The presence of the methyl group at the seventh carbon can affect its boiling point, solubility, and overall chemical behavior compared to its straight-chain and differently branched counterparts .
Properties
IUPAC Name |
7-methyltridecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30/c1-4-6-8-10-12-14(3)13-11-9-7-5-2/h14H,4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDKLTKHPZWYCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181241 | |
Record name | 7-Methyltridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26730-14-3 | |
Record name | 7-Methyltridecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26730-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 59169 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026730143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-METHYLTRIDECANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59169 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methyltridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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